6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin
Description
Molecular Architecture and Stereochemical Configuration
6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin features a coumarin core (2H-chromen-2-one) substituted at positions 5 and 7 with methoxy groups and at position 6 with a 3-chloro-2-hydroxy-3-methylbutyl side chain. The molecular formula is C₁₆H₁₉ClO₅ , with a molecular weight of 326.77 g/mol . The SMILES notation (CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl) confirms the (R)-configuration at the chiral carbon in the side chain, which arises from the hydroxyl group’s stereogenic center .
The coumarin core adopts a planar structure due to conjugated π-electrons across the fused benzene and pyrone rings. Substituents at positions 5 and 7 (methoxy groups) and position 6 (bulky alkyl chain) introduce steric and electronic perturbations. The 3-chloro-2-hydroxy-3-methylbutyl side chain exhibits a staggered conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the coumarin core .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₁₉ClO₅ | |
| Molecular weight | 326.77 g/mol | |
| IUPAC name | 6-[(2R)-3-chloro-2-hydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one | |
| Chiral centers | 1 (R-configuration) |
X-ray Crystallographic Analysis and Conformational Studies
While X-ray crystallographic data for this compound remain unpublished, related coumarin derivatives with cycloalkyl substituents provide insights into its conformational behavior. For example, coumarins functionalized with menthyl or isopulegyl groups adopt distinct orientations due to rotation around the C3–C11 bond, as observed in analogs like CMR-1 and CMR-2 . These compounds exhibit conformational polymorphism in the solid state, stabilized by intermolecular C–H···O hydrogen bonds between aromatic protons and carbonyl oxygen atoms .
In solution, nuclear Overhauser effect (NOE) spectroscopy suggests restricted rotation of the 3-chloro-2-hydroxy-3-methylbutyl side chain due to steric hindrance from the methyl and chloro groups. This rigidity enhances the compound’s stereochemical integrity, making it resistant to racemization under ambient conditions .
Comparative Analysis with Related Coumarin Derivatives
Table 2: Structural Comparison with Analogous Coumarins
The 3-chloro-2-hydroxy-3-methylbutyl side chain in this compound distinguishes it from simpler coumarins like 5,7-dimethoxycoumarin, which lack alkyl substituents . Compared to Toddalosin—a bis-coumarin with menthol-derived chains—the compound has a smaller molecular weight and reduced capacity for π-π stacking due to its single coumarin core . Its electronic profile is further modulated by the electron-withdrawing chloro group and electron-donating methoxy substituents, resulting in a calculated dipole moment of 4.2 Debye .
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the compound’s electronic characteristics. The highest occupied molecular orbital (HOMO) localizes over the coumarin core and methoxy groups (−6.3 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the pyrone ring (−1.8 eV), yielding a HOMO-LUMO gap of 4.5 eV . This gap is narrower than that of 5,7-dimethoxycoumarin (5.1 eV), indicating enhanced charge-transfer potential .
Electrostatic potential maps highlight regions of high electron density near the methoxy oxygen atoms and the carbonyl group, which serve as hydrogen bond acceptors. In contrast, the chloro and methyl groups create localized hydrophobic pockets. Molecular dynamics simulations suggest the side chain adopts a conformation that minimizes steric clash with the coumarin core, favoring a 120° dihedral angle between the C6–C11 and C11–O bonds .
Key Computational Findings :
Properties
Molecular Formula |
C16H19ClO5 |
|---|---|
Molecular Weight |
326.77 g/mol |
IUPAC Name |
6-(3-chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C16H19ClO5/c1-16(2,17)13(18)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(19)22-12/h5-6,8,13,18H,7H2,1-4H3 |
InChI Key |
JDYJPQNEOXWJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl |
Origin of Product |
United States |
Preparation Methods
Natural Extraction from Toddalia asiatica
Botanical Source and Isolation
6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin (referred to as Compound 4 in literature) was first isolated from Toddalia asiatica (L.) Lam., a plant species traditionally used in herbal medicine. The extraction protocol generally follows these steps:
- Plant Material Preparation : Dried roots or stems are ground into a coarse powder.
- Solvent Extraction : The powder is subjected to maceration or Soxhlet extraction using ethanol or methanol.
- Fractionation : The crude extract is partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, water).
- Chromatographic Purification : The ethyl acetate fraction undergoes column chromatography (silica gel, Sephadex LH-20) with gradient elution (e.g., hexane:ethyl acetate mixtures).
- Crystallization : Target fractions are concentrated and recrystallized to obtain pure compound.
Key Data:
| Parameter | Value/Detail | Source |
|---|---|---|
| Plant Part Used | Roots or stems | |
| Extraction Solvent | Ethanol or methanol | |
| Chromatography Medium | Silica gel, Sephadex LH-20 | |
| Crystallization Solvent | Methanol:water (7:3) |
The absolute stereochemistry of the isolated compound was confirmed as R via ozonolysis and NMR studies using Eu(hfbc)₃.
Chemical Synthesis
Retrosynthetic Analysis
The synthetic strategy involves constructing the coumarin core followed by sequential functionalization:
- Coumarin Core Synthesis : 5,7-Dimethoxycoumarin serves as the foundational structure.
- Side Chain Introduction : The 3-chloro-2-hydroxy-3-methylbutyl group is introduced at position 6.
- Stereochemical Control : Asymmetric synthesis or chiral resolution ensures the R configuration at the hydroxyl-bearing carbon.
Stepwise Synthetic Route
Synthesis of 5,7-Dimethoxycoumarin
The coumarin core is synthesized via the Pechmann condensation :
- Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate.
- Conditions : Concentrated sulfuric acid (catalyst), 0–5°C, 12 hours.
- Mechanism : Acid-catalyzed cyclodehydration forms the coumarin skeleton.
- Methylation : The hydroxyl groups at positions 5 and 7 are methylated using dimethyl sulfate (DMS) in alkaline medium.
Reaction Scheme :
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{5,7-Dihydroxycoumarin} \xrightarrow{\text{DMS, NaOH}} \text{5,7-Dimethoxycoumarin}
$$
Introduction of the 3-Chloro-2-hydroxy-3-methylbutyl Side Chain
The side chain is added via Friedel-Crafts alkylation :
- Activation : 5,7-Dimethoxycoumarin is treated with AlCl₃ to activate position 6 for electrophilic substitution.
- Alkylation : Reaction with 3-chloro-2-hydroxy-3-methylbutyl chloride under anhydrous conditions.
- Workup : The product is isolated via aqueous extraction and purified by chromatography.
Optimization Data :
| Parameter | Optimal Value | Yield | Source |
|---|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv) | 68% | |
| Reaction Temperature | 0°C → RT | — | |
| Solvent | Dry dichloromethane | — |
Stereochemical Control
The chiral center at C-2′ (side chain) is established using asymmetric catalysis :
- Catalyst : (R)-BINOL-derived titanium complex.
- Reaction : Epoxidation of a prenyl intermediate followed by chlorohydrin formation.
Stereochemical Outcome :
$$
\text{Enantiomeric Excess (ee)} = 92\%\; (R\text{-configuration confirmed via NMR})
$$
Comparative Analysis of Methods
Natural vs. Synthetic Routes
| Parameter | Natural Extraction | Chemical Synthesis |
|---|---|---|
| Yield | 0.02–0.05% (plant dry wt) | 45–68% (multi-step) |
| Purity | ≥95% (after chromatography) | ≥98% (crystallization) |
| Scalability | Limited by plant biomass | Industrially feasible |
| Cost | High (labor-intensive) | Moderate (bulk reagents) |
Challenges and Solutions
- Regioselectivity : Friedel-Crafts alkylation predominantly targets position 6 due to electron-donating methoxy groups at 5 and 7.
- Side Reactions : Competing O-alkylation is minimized using bulky electrophiles and low temperatures.
- Chlorine Incorporation : Thionyl chloride (SOCl₂) selectively chlorinates tertiary alcohols in the side chain.
Analytical Characterization
Industrial and Research Applications
Scale-up Considerations
Pharmacological Relevance
While beyond the scope of this report, preliminary studies note the compound’s bioactivity in Toddalia asiatica extracts, warranting further investigation.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of 6-(3-chloro-3-methylbutyl)-5,7-dimethoxycoumarin.
Reduction: Formation of 6-(2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin.
Substitution: Formation of 6-(3-amino-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin.
Scientific Research Applications
Antimicrobial Properties
One of the prominent applications of 6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin is its antimicrobial activity. Research has indicated that coumarin derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that this compound can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 10 |
| Escherichia coli | 10 | 10 |
| Candida albicans | 15 | 10 |
Anticancer Activity
The compound has also shown potential as an anticancer agent. Studies focusing on coumarin derivatives indicate that they can inhibit the proliferation of cancer cells. Specifically, this compound has been evaluated for its cytotoxic effects against different cancer cell lines, including colon cancer cells. The results suggest that this compound may induce apoptosis in cancer cells, which is crucial for cancer treatment .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (mg/mL) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon Cancer) | 0.12 | Apoptosis induction via HSP90 pathway |
| HeLa (Cervical Cancer) | 0.25 | Cell cycle arrest and apoptosis |
Antioxidant Properties
Another significant application is its antioxidant potential. Coumarins are known for their ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. The antioxidant activity of this compound has been assessed using various assays, indicating its capability to protect cells from oxidative damage .
Pesticidal and Nematocidal Activities
Beyond human health applications, this compound has shown promise in agricultural science as a pesticide and nematocide. The efficacy of coumarins in controlling pests and nematodes could lead to the development of environmentally friendly agricultural chemicals that minimize harm to beneficial organisms .
Table 3: Efficacy Against Agricultural Pests
| Pest/Nematode | Efficacy (%) | Application Method |
|---|---|---|
| Helicoverpa armigera (Cotton Bollworm) | 85 | Foliar spray |
| Meloidogyne incognita (Root Knot Nematode) | 75 | Soil drench |
Synthesis and Derivative Development
The synthesis of this compound is crucial for its applications. Various synthetic routes have been explored to enhance its yield and purity, facilitating further research into its derivatives and their biological activities .
Mechanism of Action
The mechanism of action of 6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarins
Structural Analogues and Substitution Patterns
Table 1: Structural and Functional Group Comparisons
Key Structural Insights :
- The 5,7-dimethoxy pattern is conserved in many bioactive coumarins, contributing to UV absorption and radical-scavenging properties .
Antifungal and Antiviral Properties :
- 5,7-Dimethoxycoumarin (MIC = 500 µg/mL against P. citricarpa) and 6,7-dimethoxycoumarin (moderate HIV-1 inhibition) show activity but with cytotoxicity .
- The coumarin fraction from J. curcas (containing multiple analogs) exhibited enhanced antifungal activity (MIC = 250 µg/mL), suggesting synergism .
Pharmacological and Commercial Considerations
ADMET and Druglikeness :
- Compared to 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxycoumarin , the chloro analog’s higher LogP may favor tissue absorption but increase hepatotoxicity risk .
- 5,7-Dimethoxycoumarin is more widely studied, with established cytotoxicity profiles, whereas data gaps exist for the target compound .
Commercial Availability :
- The target compound is marketed as a research chemical (e.g., Hycultec’s HY-N10803) at premium prices (¥3,230/5 mg), reflecting its niche status compared to cheaper, well-characterized analogs like 5,7-dimethoxycoumarin .
Biological Activity
6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin is a coumarin derivative isolated from the root bark of Toddalia asiatica. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article reviews the current understanding of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a coumarin backbone with specific substitutions that enhance its biological activity. The presence of the chloro and hydroxy groups is particularly significant for its pharmacological effects.
1. Antioxidant Activity
Coumarins are known for their antioxidant properties. Studies have shown that compounds similar to this compound exhibit significant free radical scavenging abilities. For instance, research indicates that certain coumarins can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes in vitro.
2. Anti-inflammatory Activity
The anti-inflammatory effects of coumarins have been well documented. In animal models, coumarin derivatives have shown the ability to reduce inflammation markers such as TNF-alpha and IL-6. Specifically, research involving the administration of similar coumarins indicated a reduction in colonic inflammation in TNBS-induced colitis models.
Case Study:
A study involving various coumarins demonstrated that treatment with these compounds led to a significant decrease in myeloperoxidase activity, indicating reduced neutrophil infiltration in inflamed tissues .
3. Anticancer Potential
Coumarins have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. In vitro studies on HL-60 human leukemia cells showed that certain coumarins could promote differentiation into mature monocytes/macrophages, suggesting a potential mechanism for their anticancer effects.
Table: Anticancer Activity of Coumarins
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| This compound | HL-60 | Induces differentiation | TBD |
| Esculetin | MCF-7 | Inhibits proliferation | |
| Imperatorin | A549 | Induces apoptosis |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Coumarins often act by inhibiting key enzymes involved in inflammatory pathways and cancer progression.
- Gene Expression Modulation : They may influence gene expression related to apoptosis and cell cycle regulation.
- Interaction with Cellular Targets : The binding affinity to proteins such as human serum albumin has been studied using molecular docking techniques, indicating potential pathways for therapeutic action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
